Bromamine acid sodium salt
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Overview
Description
Bromamine acid sodium salt, also known as 1-amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid sodium salt, is a chemical compound with the molecular formula C14H7BrNNaO5S and a molecular weight of 404.17 g/mol . This compound is primarily used as an intermediate in the production of dyes and pigments, particularly in the textile industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of bromamine acid sodium salt typically involves the bromination of 1-aminoanthraquinone followed by sulfonation. The process can be summarized as follows :
Bromination: 1-aminoanthraquinone is reacted with bromine in a suitable solvent such as dimethylformamide (DMF) to introduce a bromine atom at the 4-position of the anthraquinone ring.
Sulfonation: The brominated product is then treated with sulfuric acid to introduce a sulfonic acid group at the 2-position, forming 1-amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid.
Neutralization: The sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bromamine acid sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, to form different derivatives.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, which are important in its applications as dyes and pigments.
Common Reagents and Conditions
Substitution: Reactions typically involve nucleophiles like amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium dithionite are commonly employed.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which are valuable intermediates in dye synthesis .
Scientific Research Applications
Bromamine acid sodium salt has several applications in scientific research:
Mechanism of Action
The mechanism of action of bromamine acid sodium salt primarily involves its ability to undergo substitution reactions, where the bromine atom is replaced by other nucleophiles. This property makes it a versatile intermediate in the synthesis of various dyes and pigments . The anthraquinone core also plays a role in its redox properties, which are important in its applications as a dye .
Comparison with Similar Compounds
Similar Compounds
1-aminoanthraquinone: A precursor in the synthesis of bromamine acid sodium salt.
1-amino-2-bromo-4-hydroxyanthraquinone: Another brominated anthraquinone derivative used in dye synthesis.
Anthraquinone-2-sulfonic acid sodium salt: A similar compound with a sulfonic acid group at the 2-position.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a sulfonic acid group on the anthraquinone core. This combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of dyes and pigments .
Properties
CAS No. |
6258-06-6 |
---|---|
Molecular Formula |
C14H8BrNNaO5S |
Molecular Weight |
405.18 g/mol |
IUPAC Name |
sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H8BrNO5S.Na/c15-8-5-9(22(19,20)21)12(16)11-10(8)13(17)6-3-1-2-4-7(6)14(11)18;/h1-5H,16H2,(H,19,20,21); |
InChI Key |
JEPVBIMOJDNAAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)O)Br.[Na] |
Key on ui other cas no. |
6258-06-6 |
Pictograms |
Irritant |
Related CAS |
116-81-4 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of bromaminic acid sodium salt in research?
A1: Bromaminic acid sodium salt (1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt) is not typically used directly in biological or medicinal applications. Instead, it serves as a crucial precursor for synthesizing a variety of other compounds. Specifically, it acts as a starting point for creating anthraquinone dyes and potentially biologically active compounds. This versatility stems from the reactivity of the bromine atom at the C4 position, which can be readily substituted with various (ar)alkylamino residues. [, ]
Q2: Are there any advantages to the reported methods of synthesizing bromaminic acid sodium salt?
A2: Yes, the research highlights several advantages to the proposed synthesis methods. For instance, one method details the direct preparation of bromaminic acid sodium salt from 1-aminoanthraquinone, achieving excellent yields (94-100%) and high purity. [] This direct approach can be highly beneficial in terms of efficiency and cost-effectiveness compared to multi-step syntheses. Additionally, the research describes a novel method for preparing the precursor 1-aminoanthraquinone-2-sulfonic acid that uses water for solvent recycling. This recycled solvent can be directly reused in subsequent steps, minimizing waste and contributing to a more sustainable approach. []
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